13-Hydroxyisobakuchiol

Description

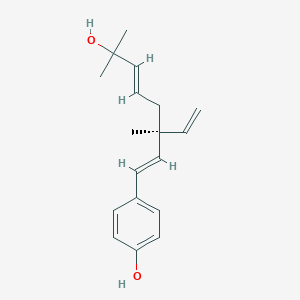

Structure

3D Structure

Properties

IUPAC Name |

4-[(1E,3S,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEXUROYEYFL-CEAFDCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C/C=C/C(C)(C)O)(C=C)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

13-Hydroxyisobakuchiol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a derivative of the well-known meroterpene bakuchiol. While research has predominantly focused on bakuchiol, its hydroxylated analog is gaining attention for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential signaling pathways based on current scientific literature. For the purpose of this guide, we will be referencing the compound as 12-hydroxyisobakuchiol, as this is the nomenclature predominantly used in the cited research. It is plausible that this compound and 12-hydroxyisobakuchiol are synonymous or isomeric, arising from different numbering conventions of the isobakuchiol backbone.

Natural Sources

The primary natural sources of 12-hydroxyisobakuchiol identified to date are plants from the genus Psoralea.

-

Psoralea corylifolia (Babchi): The seeds of this plant, widely used in traditional medicine, are a known source of various meroterpenes, including bakuchiol and its derivatives. Phytochemical investigations have confirmed the presence of 12-hydroxyisobakuchiol in the seeds of Psoralea corylifolia.[1]

-

Psoralea glandulosa (Culen): This resinous shrub, native to Chile, is another significant source of 12-hydroxyisobakuchiol. The compound is found in the resinous exudate of the aerial parts of the plant.[2][3]

Isolation and Purification

The isolation of 12-hydroxyisobakuchiol typically involves solvent extraction followed by chromatographic techniques. The following protocol is a synthesized methodology based on published literature for the isolation from Psoralea glandulosa.[2]

Experimental Protocol: Isolation from Psoralea glandulosa

1. Extraction of Resinous Exudate:

-

Plant Material: Fresh aerial parts of Psoralea glandulosa.

-

Solvent: Dichloromethane (CH2Cl2).

-

Procedure:

-

Immerse the fresh plant material (e.g., 1 kg) in cold dichloromethane for 25-30 seconds at room temperature.[2]

-

Filter the solution to remove plant debris.

-

Concentrate the filtrate under reduced pressure to yield the crude resinous exudate.

-

2. Fractionation by Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).[2]

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Dissolve the crude resinous exudate in a minimal amount of n-hexane.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. While the exact gradient is not specified in the primary literature for this specific compound, a typical gradient for separating terpenoids could be:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (85:15)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (70:30)

-

n-hexane:ethyl acetate (50:50)

-

Ethyl acetate (100%)

-

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

3. Purification by Preparative Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase (Solvent System): A suitable solvent system should be determined based on analytical TLC of the fractions containing 12-hydroxyisobakuchiol. A common mobile phase for the separation of bakuchiol derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 9:4 v/v). Another option could be a toluene-based system, such as toluene:ethyl acetate:acetic acid (10:1.0:0.1 v/v/v).

-

Procedure:

-

Apply the partially purified fractions containing 12-hydroxyisobakuchiol as a band onto a preparative TLC plate.

-

Develop the plate in a chamber saturated with the chosen solvent system.

-

Visualize the separated bands under UV light (if the compound is UV active) or by using a staining reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Scrape the silica band corresponding to 12-hydroxyisobakuchiol from the plate.

-

Extract the compound from the silica gel using a polar solvent such as ethyl acetate or methanol.

-

Filter and concentrate the solvent to obtain the purified 12-hydroxyisobakuchiol.

-

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data

The following table summarizes the reported yield and purity of 12-hydroxyisobakuchiol isolated from Psoralea glandulosa.[2]

| Starting Material | Amount of Starting Material | Final Yield of 12-Hydroxyisobakuchiol | Purity (by HPLC) |

| Resinous Exudate | 4 g | 30.2 mg | 95% |

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of 12-hydroxyisobakuchiol are limited, research on the resinous exudate of Psoralea glandulosa, which contains this compound, provides insights into its potential biological effects. Furthermore, the well-documented activities of its parent compound, bakuchiol, offer a framework for predicting its mechanism of action.

Anticancer Activity

The resinous exudate of Psoralea glandulosa has demonstrated significant inhibitory effects on the growth of human melanoma cells (A2058).[3] This activity is attributed to the synergistic effects of its constituents, including 12-hydroxyisobakuchiol. The observed anticancer effects are linked to the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS).[3][4]

Apoptosis Induction: Treatment of melanoma cells with the resinous exudate and its pure components, including 12-hydroxyisobakuchiol, resulted in an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3]

Reactive Oxygen Species (ROS) Production: The pro-apoptotic effects appear to be associated with an increase in ROS production.[3] ROS can act as signaling molecules to trigger the apoptotic cascade.

Potential Signaling Pathways

Based on the known mechanisms of bakuchiol and the observed effects of the Psoralea glandulosa exudate, the following signaling pathways are likely to be modulated by 12-hydroxyisobakuchiol.

ROS-Mediated Apoptosis Pathway:

12-hydroxyisobakuchiol may induce an increase in intracellular ROS. This oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This, in turn, can trigger the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis. The parent compound, bakuchiol, has been shown to facilitate TRAIL-induced apoptosis in colon cancer cells through the upregulation of death receptors DR4 and DR5 via a ROS/JNK pathway.[1][5] It is plausible that 12-hydroxyisobakuchiol acts through a similar mechanism.

Caption: Proposed ROS-mediated apoptosis pathway for 12-hydroxyisobakuchiol.

Experimental Workflow for Isolation:

The following diagram illustrates the key steps in the isolation and purification of 12-hydroxyisobakuchiol from Psoralea glandulosa.

Caption: Experimental workflow for the isolation of 12-hydroxyisobakuchiol.

Conclusion and Future Directions

12-hydroxyisobakuchiol is a naturally occurring meroterpene with promising biological activities, particularly in the realm of anticancer research. While its isolation from Psoralea species has been established, further research is required to optimize purification protocols and to fully elucidate its mechanisms of action. Specifically, future studies should focus on:

-

Developing more detailed and optimized isolation protocols to improve yield and purity.

-

Conducting in-depth investigations into the specific signaling pathways modulated by 12-hydroxyisobakuchiol, independent of other components of the plant extract.

-

Evaluating its therapeutic potential in various disease models to validate the preliminary findings.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of 12-hydroxyisobakuchiol. As a derivative of the well-studied bakuchiol, it represents a promising lead for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bakuchiol sensitizes cancer cells to TRAIL through ROS- and JNK-mediated upregulation of death receptors and downregulation of survival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 13-Hydroxyisobakuchiol in Psoralea corylifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol is a significant meroterpenoid found in the medicinal plant Psoralea corylifolia, which has garnered interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This guide delineates the known and putative steps in the biosynthesis of this compound, commencing with the formation of its precursor, bakuchiol, and culminating in a proposed hydroxylation step. This document provides a comprehensive overview of the pathway, quantitative data on precursor abundance, detailed experimental protocols for enzyme characterization, and visual diagrams of the biochemical processes.

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant rich in a variety of secondary metabolites, including coumarins, flavonoids, and meroterpenoids[1]. Among these, the meroterpene bakuchiol and its derivatives are of particular interest due to their wide range of biological properties[2]. This compound is a hydroxylated form of a bakuchiol isomer, and its biosynthesis is believed to follow a pathway involving key enzymatic modifications of primary metabolites. This guide provides an in-depth look at the molecular journey from simple precursors to this complex natural product.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with precursors from two major metabolic pathways: the phenylpropanoid pathway and the mevalonate pathway.

Formation of Bakuchiol: The Meroterpene Precursor

Recent research has elucidated the initial and crucial step in the biosynthesis of bakuchiol, the likely precursor to this compound. This process involves the convergence of the phenylpropanoid and mevalonate pathways.

-

Phenylpropanoid Pathway: This pathway provides the aromatic core of the molecule. The amino acid L-phenylalanine is converted through a series of enzymatic reactions to yield p-coumaric acid.

-

Mevalonate Pathway: This pathway generates the isoprenoid units. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (GPP), a ten-carbon isoprenoid donor.

A key enzyme, a prenyltransferase from Psoralea corylifolia, has been identified to catalyze the "reverse" geranylation of p-coumaric acid. In this reaction, the geranyl group from GPP is attached to a non-aromatic carbon of p-coumaric acid, which is coupled with a decarboxylation step to form bakuchiol[3].

Putative Hydroxylation to this compound

The final step in the formation of this compound is the hydroxylation of a bakuchiol isomer. While the specific enzyme catalyzing this reaction in Psoralea corylifolia has not yet been definitively characterized, it is highly probable that a cytochrome P450 monooxygenase (CYP450) is responsible. Cytochrome P450s are a large family of enzymes known for their role in the oxidation and functionalization of a wide array of secondary metabolites in plants, including the hydroxylation of terpenes[2][4]. Studies on the metabolism of bakuchiol in rat liver microsomes have shown that it can be hydroxylated at various positions by CYP450 enzymes, supporting the hypothesis of a similar mechanism in plants[5][6].

The proposed pathway involves the conversion of bakuchiol to isobakuchiol, followed by a regioselective hydroxylation at the 13th position by a specific CYP450 enzyme.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound pathway are not yet available, quantitative analysis of the precursor, bakuchiol, and related compounds in Psoralea corylifolia seeds provides valuable context for understanding the metabolic flux towards these molecules.

| Compound | Concentration Range (mg/g of dried seeds) | Analytical Method | Reference |

| Bakuchiol | 0.74 - 11.71 | HPLC | [3][4] |

| Psoralen | 2.5 - 13.0 | HPLC | [7] |

| Angelicin | 2.2 - 9.2 | HPLC | [7] |

Experimental Protocols

The following sections describe generalized protocols for the identification and characterization of the key enzyme families implicated in the biosynthesis of this compound.

Functional Characterization of a Candidate Prenyltransferase

This protocol outlines the steps for expressing a candidate prenyltransferase gene in a heterologous host and assaying its activity.

-

Gene Identification and Cloning:

-

Identify candidate prenyltransferase genes from a Psoralea corylifolia transcriptome database based on sequence homology to known plant aromatic prenyltransferases.

-

Amplify the full-length coding sequence of the candidate gene from P. corylifolia cDNA using PCR.

-

Clone the amplified gene into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52 or an E. coli expression vector like pET-28a).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli BL21(DE3)).

-

Grow the transformed cells in appropriate media and induce protein expression (e.g., with galactose for yeast or IPTG for E. coli).

-

Prepare a microsomal fraction (for membrane-bound enzymes) or a soluble protein fraction from the cell lysate.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the prepared protein fraction, the aromatic substrate (p-coumaric acid), the isoprenoid donor (GPP), and necessary cofactors (e.g., MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC and LC-MS to identify the formation of bakuchiol by comparing with an authentic standard.

-

Functional Characterization of a Candidate Cytochrome P450

This protocol describes a general approach for characterizing a candidate CYP450 involved in the hydroxylation of a bakuchiol isomer.

-

Gene Identification and Cloning:

-

Identify candidate CYP450 genes from a P. corylifolia transcriptome database.

-

Clone the full-length coding sequence of the candidate gene into a yeast expression vector, often co-expressed with a cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana to ensure sufficient electron supply.

-

-

Heterologous Expression in Yeast:

-

Co-transform the CYP450 and CPR expression constructs into a suitable yeast strain (e.g., WAT11).

-

Induce protein expression and prepare a microsomal fraction from the yeast cells.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the microsomal fraction, the substrate (isobakuchiol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Incubate the reaction and then extract the products.

-

Analyze the products by HPLC and LC-MS to detect the formation of this compound.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in Psoralea corylifolia is a fascinating example of the intricate biochemical machinery in medicinal plants. While the initial formation of its precursor, bakuchiol, is now understood to be catalyzed by a specific prenyltransferase, the final hydroxylation step remains to be definitively elucidated, with strong evidence pointing towards the involvement of a cytochrome P450 enzyme. Further research, guided by the experimental approaches outlined in this guide, is necessary to fully characterize this pathway. A complete understanding will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this valuable compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic detoxification of bakuchiol is mediated by oxidation of CYP 450s in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Metabolic detoxification of bakuchiol is mediated by cytochrome P450 enzymes in human liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

Unveiling the Preliminary Biological Activity of 13-Hydroxyisobakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol, a hydroxylated derivative of the well-studied meroterpene bakuchiol, is emerging as a compound of interest in oncological research. Preliminary investigations have highlighted its potential as a cytotoxic agent, particularly against melanoma cancer cells. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anticancer properties. It includes a detailed summary of its cytotoxic effects, proposed mechanisms of action involving the induction of reactive oxygen species (ROS), and the experimental protocols utilized in these initial studies. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product derivative.

Introduction

Bakuchiol, a phenolic isoprenoid isolated from the seeds of Psoralea corylifolia, has a well-documented history of diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This has led to increased scientific interest in its derivatives, such as this compound (also referred to in scientific literature as 12-hydroxy-iso-bakuchiol), with the hypothesis that structural modifications may enhance potency or confer novel therapeutic properties. This guide focuses on the preliminary yet promising anti-melanoma activity of this compound, providing a detailed analysis of the initial findings.

Quantitative Data on Biological Activity

To date, the primary reported biological activity of this compound is its cytotoxicity against human melanoma cells. The following table summarizes the key quantitative data from the initial studies.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 12-hydroxy-iso-bakuchiol | A2058 (human melanoma) | MTT Assay | IC50 | 10.5 µg/mL | [2] |

Proposed Mechanism of Action: ROS-Mediated Apoptosis

The preliminary research suggests that this compound induces apoptotic cell death in melanoma cells. This pro-apoptotic effect is linked to an increase in the production of Reactive Oxygen Species (ROS).[2] An elevation in intracellular ROS can lead to oxidative stress, which in turn can trigger the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial dysfunction and the activation of caspase cascades, ultimately leading to programmed cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

-

Cell Culture: A2058 human melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Incubation: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: A2058 cells are treated with this compound. After treatment, the cells are harvested and lysed to release their intracellular contents.

-

Substrate Incubation: The cell lysates are incubated with a colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).

-

Detection: Active caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which produces a yellow color.

-

Quantification: The absorbance of the yellow product is measured at 405 nm using a spectrophotometer. The level of caspase-3 activity is proportional to the color intensity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting and quantifying intracellular ROS levels using a fluorescent probe.

-

Cell Preparation: Cells are cultured in a suitable format (e.g., 96-well plate or culture dish) and treated with this compound.

-

Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark at 37°C for 30 minutes. Inside the cells, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: The cells are washed with PBS to remove any excess probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission). An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological evaluation of this compound.

Caption: A representative workflow for assessing the anticancer activity of this compound.

Conclusion and Future Directions

The preliminary data on this compound indicate a promising avenue for the development of novel anticancer agents, particularly for melanoma. Its cytotoxic activity, coupled with a proposed mechanism involving ROS-mediated apoptosis, warrants further investigation.

Future research should focus on:

-

Broad-Spectrum Activity: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines to determine its specificity.

-

In-Depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways involved in its pro-apoptotic effects.

-

In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and drug-like properties.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and offering detailed experimental frameworks to guide further research into the therapeutic potential of this compound.

References

In Vitro Anticancer Potential of 13-Hydroxyisobakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth experimental data specifically on the anticancer activities of 13-Hydroxyisobakuchiol is limited. This guide synthesizes available information on its closely related analogue, bakuchiol, and its other derivatives to provide a comprehensive overview of its potential anticancer properties and the methodologies for its screening. The data presented here for bakuchiol and its analogues can serve as a strong starting point for the investigation of this compound.

Introduction

Bakuchiol, a meroterpene phenol isolated from the seeds of Psoralea corylifolia, has demonstrated a range of biological activities, including anticancer effects.[1] Its derivatives are of significant interest in drug discovery. This compound, a hydroxylated analogue of bakuchiol, is a promising candidate for anticancer research. This document outlines the potential in vitro anticancer activities of this compound, drawing parallels from the extensive research on bakuchiol and its other hydroxylated forms. It also provides detailed experimental protocols for key assays and visual workflows to guide further research. One study has mentioned 12-hydroxy-iso-bakuchiol as a cytotoxic compound found in plant extracts.[2]

Data Presentation: In Vitro Anticancer Activity of Bakuchiol and its Derivatives

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of bakuchiol and its derivatives against various cancer cell lines. This data can be used as a reference for designing experiments for this compound.

Table 1: IC50 Values of Bakuchiol and its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| Bakuchiol | SMMC7721 (Liver Carcinoma) | MTT | 6.1 | Not Specified | [1] |

| Bakuchiol | A549 (Lung Adenocarcinoma) | Not Specified | Not Specified | Not Specified | [1] |

| Bakuchiol | SK-MEL-2 (Melanoma) | Not Specified | Not Specified | Not Specified | [1] |

| Bakuchiol | B16 (Mouse Melanoma) | Not Specified | Not Specified | Not Specified | [1] |

| Bakuchiol Derivative (Compound 10) | SMMC7721 (Liver Carcinoma) | MTT | Lower than Bakuchiol | 48 | [1] |

| Resinous Exudate (containing bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol) | A2058 (Melanoma) | MTT | 10.5 µg/mL | 48 | [2] |

Table 2: Effects of Bakuchiol on Apoptosis and Cell Cycle

| Cancer Cell Line | Effect | Method | Observations | Reference |

| MCF-7 (Breast Cancer) | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in early apoptotic cells.[3] | [3] |

| MCF-7 (Breast Cancer) | Mitochondrial Membrane Potential | JC-1 Staining | Reduction in mitochondrial transmembrane potential.[3] | [3] |

| MCF-7 (Breast Cancer) | S Phase Arrest | Flow Cytometry | Induction of S phase cell cycle arrest.[3] | [3] |

| MDA-MB-231 (Breast Cancer) | S Phase Arrest | Flow Cytometry | Induction of S phase cell cycle arrest.[3] | [3] |

Experimental Protocols

Detailed methodologies for key in vitro anticancer screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.[5]

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be affected by this compound, based on the known mechanisms of bakuchiol. Bakuchiol has been shown to target Hck, Blk, and p38 MAP kinase, leading to the suppression of downstream signaling pathways like MEK/ERKs, p38 MAPK/MSK1, and AKT/p70S6K.[6]

Caption: Potential signaling pathways inhibited by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caption: Workflow for cell cycle analysis.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is still emerging, the extensive research on its parent compound, bakuchiol, and other analogues strongly suggests its potential as a valuable candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute in vitro screening studies to elucidate the specific anticancer mechanisms of this compound. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, investigating its ability to induce apoptosis and cell cycle arrest, and elucidating the specific molecular pathways it modulates.

References

- 1. mdpi.com [mdpi.com]

- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Unveiling the Antioxidant Potential of 13-Hydroxyisobakuchiol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

13-Hydroxyisobakuchiol, a prenylated phenolic compound, is a natural constituent isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine. Structurally related to the well-studied bakuchiol, this compound is of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the antioxidant potential of this compound. It is important to note that while the broader class of compounds from Psoralea corylifolia has been investigated for antioxidant properties, specific quantitative data and mechanistic studies on this compound are limited in the currently available scientific literature. This document aims to consolidate the existing knowledge on related compounds to infer the potential of this compound and to provide a framework for future research.

Antioxidant Potential of Psoralea corylifolia Constituents: A Context for this compound

Psoralea corylifolia is a rich source of various bioactive compounds, including flavonoids, coumarins, and meroterpenes, many of which have demonstrated significant antioxidant properties. Bakuchiol, the most studied of these, has shown potent free radical scavenging and protective effects against oxidative stress. For instance, psoralidin, another compound from the same plant, has been identified as a highly active antioxidant.[1] While direct quantitative data for this compound is not yet available, its structural similarity to bakuchiol suggests it may possess comparable antioxidant capabilities.

Quantitative Data on Antioxidant Activity of Related Compounds

To provide a comparative context, the following table summarizes the available quantitative data on the antioxidant activity of bakuchiol and other relevant compounds isolated from Psoralea corylifolia.

| Compound | Assay | IC50 Value | Reference |

| Psoralidin | ESR | 44.7 µM | [1] |

| Psoralea corylifolia extract | DPPH | 33.17 µg/mL | [2] |

| Bakuchiol | DPPH | Not explicitly stated, but shown to have high antioxidative efficacy | [3] |

Note: Extensive literature searches did not yield specific IC50 values for this compound in DPPH, ABTS, or other radical scavenging assays. The data presented here is for structurally related compounds from the same plant source to provide a potential frame of reference.

Experimental Protocols for Key Antioxidant Assays

For researchers planning to investigate the antioxidant potential of this compound, the following are detailed methodologies for standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.[4]

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells, providing a more biologically relevant measure of antioxidant activity.

Protocol:

-

Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

-

Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Potential Mechanistic Pathways: The Nrf2 Signaling Pathway

A key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response. While there is no direct evidence linking this compound to Nrf2 activation, its structural analog, bakuchiol, has been shown to activate this pathway.[5][6]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

References

- 1. Isolation of antioxidants from Psoralea corylifolia fruits using high-speed counter-current chromatography guided by thin layer chromatography-antioxidant autographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advance Bakuchiol Application as a Potential Alternative to Retinol in Skincare and Cosmetics[v1] | Preprints.org [preprints.org]

- 6. aestheticcosmetology.com [aestheticcosmetology.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Bakuchiol

Introduction

Bakuchiol, a phenolic isoprenoid, is a major bioactive component of the medicinal plant Psoralea corylifolia. Traditional medicine has long utilized this plant for its therapeutic benefits, and modern research has begun to elucidate the molecular mechanisms behind its efficacy. Notably, bakuchiol has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activities of bakuchiol, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Bakuchiol exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the downregulation of inflammatory enzymes and cytokines.

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation and immunity.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]

Bakuchiol has been shown to inhibit the activation of the NF-κB pathway.[4][5] This is achieved by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5] The inhibition of NF-κB activation leads to a decrease in the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

The MAPK pathway, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stimuli, including inflammation.[7][8] Bakuchiol has been found to inhibit the phosphorylation of p38 MAPK and ERK in response to inflammatory stimuli.[6][8] By targeting these kinases, bakuchiol can suppress the downstream activation of transcription factors and the subsequent production of inflammatory mediators.[6][7][8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of bakuchiol has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Mediators by Bakuchiol

| Mediator | Cell/Animal Model | Stimulant | Bakuchiol Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50 µM | 53.7% | [9] |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 50 µM | 84.2% | [9] |

| Interleukin-6 (IL-6) | BV-2 Microglia | LPS | 5 µM | Significant Suppression | [6][8] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-injected Mice (serum) | LPS | Not specified | Significant Suppression | [6] |

Table 2: IC50 Values of Bakuchiol Derivatives for NO Production Inhibition

| Compound | Cell Line | IC50 (µM) | Reference |

| Bisbakuchiol M (1) | RAW 264.7 | 11.47 ± 1.57 | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of bakuchiol.

-

Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of bakuchiol for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with bakuchiol for 1-2 hours.

-

Stimulate cells with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Culture and treat cells as described above.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IL-6, TNF-α, PGE2) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Lyse the treated cells with a suitable lysis buffer.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-ERK, iNOS, COX-2, IκBα, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using specific primers for the genes of interest (e.g., iNOS, COX-2, IL-6, TNF-α).

-

Analyze the PCR products by agarose gel electrophoresis.

Visualizations

Caption: Bakuchiol's inhibition of inflammatory pathways.

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

Bakuchiol exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The available data strongly support its potential as a therapeutic agent for inflammatory conditions. Further research, particularly clinical trials, is warranted to fully explore its therapeutic applications. While this guide focuses on bakuchiol, the methodologies and pathways described provide a framework for the potential investigation of related compounds like 13-Hydroxyisobakuchiol.

References

- 1. Targeting JAK/STAT signaling pathway and anti-inflammatory markers using bakuchiol isolated from <i>Psoralea corylifolia</i> for cytotoxicity of human squamous cell carcinoma (A431) cells - Journal of King Saud University - Science [jksus.org]

- 2. Multidirectional activity of bakuchiol against cellular mechanisms of facial ageing ‐ Experimental evidence for a holistic treatment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bakuchiol from Psoralea corylifolia inhibits the expression of inducible nitric oxide synthase gene via the inactivation of nuclear transcription factor-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of anti-psoriatic activity of bakuchiol-loaded solid lipid nanoparticles-based gel: design, characterization, and mechanistic insight via NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bakuchiol Suppresses Inflammatory Responses Via the Downregulation of the p38 MAPK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New bakuchiol dimers from Psoraleae Fructus and their inhibitory activities on nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 13-Hydroxyisobakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyisobakuchiol, a meroterpene phenol isolated from plants of the Psoralea genus, has emerged as a compound of interest in oncological research. This technical guide delineates the current understanding of its potential therapeutic targets, focusing on its pro-apoptotic and cytotoxic effects against cancer cells. Experimental evidence points towards the induction of apoptosis through an intrinsic pathway mediated by reactive oxygen species (ROS) and subsequent activation of executioner caspases. This document provides a comprehensive overview of the signaling pathways implicated, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound, also known as 12-hydroxy-iso-bakuchiol, is a natural phenolic compound found in the resinous exudates of plants such as Psoralea glandulosa.[1] Structurally related to the well-studied bakuchiol, this hydroxylated derivative has demonstrated significant biological activity, particularly in the context of cancer therapy. Preclinical studies have identified its potential as an anti-growth and pro-apoptotic agent, with a notable efficacy against melanoma cells.[1][2] This guide aims to consolidate the existing research on this compound, providing a detailed examination of its molecular targets and mechanisms of action to support ongoing and future drug discovery and development efforts.

Key Therapeutic Target: Induction of Apoptosis in Cancer Cells

The primary therapeutic potential of this compound identified to date lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. This has been specifically demonstrated in human melanoma cell lines (A2058).[1][2] The pro-apoptotic effect is attributed to a cascade of intracellular events initiated by the compound, leading to the activation of key executioner enzymes and subsequent cell dismantling.

Signaling Pathway: ROS-Mediated Intrinsic Apoptosis

Experimental evidence suggests that this compound triggers apoptosis through the intrinsic pathway, which is initiated by intracellular stress. A key event in this pathway is the increased production of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[3][4]

The proposed signaling cascade is as follows:

-

Cellular Uptake: this compound is taken up by the cancer cell.

-

Induction of Oxidative Stress: The compound promotes a significant increase in intracellular ROS levels.

-

Mitochondrial Pathway Activation: Elevated ROS levels can lead to mitochondrial dysfunction and the release of pro-apoptotic factors. While not directly confirmed for this compound, this is a common consequence of ROS-induced apoptosis.

-

Caspase Activation: The increase in ROS is correlated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Activated caspase-3 is responsible for cleaving a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[5]

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

While a specific IC50 value for this compound in melanoma cells has not been explicitly reported in the reviewed literature, studies on the resinous exudate of Psoralea glandulosa, of which it is an active component, and the direct effects of the pure compound on caspase-3 activity provide valuable quantitative insights.

| Compound/Extract | Cell Line | Assay | Concentration | Result | Reference |

| Psoralea glandulosa Resinous Exudate | A2058 Human Melanoma | MTT Assay | - | IC50: 10.5 µg/mL (after 48h) | [1][2] |

| This compound | A2058 Human Melanoma | Caspase-3 Activity | 10 µM | Significant increase in caspase-3 activity (OD405 nm/mg protein: 0.55 ± 0.04) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

Methodology:

-

Cell Seeding: A2058 human melanoma cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to quantify the level of oxidative stress induced by the compound.

Methodology:

-

Cell Seeding and Treatment: A2058 cells are seeded in a suitable format (e.g., 24-well plate) and treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 6 hours).

-

Probe Loading: The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

-

Fluorescence Measurement: After incubation, the cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay

This protocol quantifies the activity of the executioner caspase-3, a hallmark of apoptosis.

Methodology:

-

Cell Lysis: A2058 cells are treated with this compound (e.g., 10 µM) for 48 hours. The cells are then harvested and lysed using a specific lysis buffer.

-

Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method, such as the Bradford assay.

-

Enzymatic Reaction: A known amount of protein from the cell lysate is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), in a reaction buffer.

-

Absorbance Measurement: The reaction is incubated at 37°C, and the release of p-nitroaniline (pNA) from the substrate by active caspase-3 is measured by reading the absorbance at 405 nm. The results are typically normalized to the total protein concentration.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anticancer therapeutics, particularly for melanoma. Its mechanism of action, centered on the induction of ROS-mediated apoptosis, provides a clear rationale for its further investigation. Future research should focus on:

-

Determining the precise IC50 values of this compound against a broader panel of cancer cell lines.

-

Elucidating the upstream molecular targets responsible for the induction of ROS production.

-

Investigating the in vivo efficacy and safety profile of this compound in animal models of cancer.

-

Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in translating its preclinical potential into clinical applications.

References

- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) Psoralea glandulosa as a potential source of anticancer agents for melanoma treatment. (2015) | Alejandro Madrid | 27 Citations [scispace.com]

- 3. What Are Reactive Oxygen Species, Free Radicals, and Oxidative Stress in Skin Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of reactive oxygen species in skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanu-skincare.com [nanu-skincare.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 13-Hydroxyisobakuchiol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of 13-Hydroxyisobakuchiol, a meroterpene of significant interest for its potential therapeutic properties. The protocols outlined below are based on established methodologies for the isolation of analogous compounds from Psoralea corylifolia.

Introduction

This compound, also referred to in scientific literature as 12-hydroxy-iso-bakuchiol, is a natural compound found in the seeds of Psoralea corylifolia (Fabaceae). This plant has a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments. Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against melanoma cells, where it has been shown to induce apoptosis. The isolation of pure this compound is crucial for further pharmacological evaluation and drug development.

Extraction and Purification Workflow

The general workflow for obtaining pure this compound from Psoralea corylifolia seeds involves a multi-step process, beginning with solvent extraction to obtain a crude extract, followed by chromatographic purification to isolate the target compound.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Extraction of Crude Material from Psoralea corylifolia

This protocol describes a standard method for obtaining a crude extract enriched with this compound from the seeds of Psoralea corylifolia.

Materials and Reagents:

-

Dried seeds of Psoralea corylifolia

-

Methanol (ACS grade or higher)

-

Grinder or mill

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Filter paper

Protocol:

-

Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Extraction:

-

Soxhlet Extraction (Recommended for higher efficiency): Place the powdered seeds in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.

-

Maceration: Alternatively, soak the powdered seeds in methanol (1:10 w/v) in a sealed container for 48-72 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the methanolic extract through filter paper to remove solid plant material. If using maceration, repeat the extraction of the residue 2-3 times with fresh methanol.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude methanolic extract of Psoralea corylifolia

-

Silica gel (for column chromatography, 60-120 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (EtOAc) (HPLC grade)

-

Glass column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Fraction collector or collection tubes

-

Rotary evaporator

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely and carefully load it onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (gradient elution). A suggested gradient is as follows:

-

100% n-Hexane

-

n-Hexane : Ethyl Acetate (98:2)

-

n-Hexane : Ethyl Acetate (95:5)

-

n-Hexane : Ethyl Acetate (90:10)

-

n-Hexane : Ethyl Acetate (80:20)

-

n-Hexane : Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that contain the pure this compound (based on TLC analysis). Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

-

Further Purification (Optional): If the purity is not satisfactory, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Data Presentation

While specific quantitative data for the yield and purity of this compound is not extensively reported in the literature, the following table provides a template for presenting such data. Researchers should aim to quantify their results to ensure reproducibility and for comparative analysis.

| Parameter | Method | Result | Reference |

| Extraction Yield | |||

| Crude Extract Yield (%) | Gravimetric | e.g., 10-15% | [Internal Data] |

| Purification | |||

| This compound Yield (mg/g of crude extract) | Gravimetric | e.g., 5-10 mg/g | [Internal Data] |

| Purity of this compound (%) | HPLC-UV | e.g., >95% | [Internal Data] |

Signaling Pathway

This compound has been shown to exhibit anticancer activity against melanoma cells by inducing apoptosis. One of the proposed mechanisms involves the increased production of Reactive Oxygen Species (ROS), which can trigger a cascade of events leading to programmed cell death.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 13-Hydroxyisobakuchiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 13-Hydroxyisobakuchiol. As a derivative of bakuchiol, a compound of significant interest in cosmetic and pharmaceutical research, the ability to accurately quantify this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. While specific validated methods for this compound are not widely published, this application note provides a robust starting point by adapting established HPLC methods for the structurally similar and co-occurring compound, bakuchiol.[1][2][3][4][5][6][7][8][9][10] The proposed reverse-phase HPLC (RP-HPLC) method with UV detection is presented along with a detailed protocol for method validation in accordance with ICH guidelines.

Introduction

This compound is a meroterpene phenol structurally related to bakuchiol, a compound isolated from the seeds of Psoralea corylifolia.[11] Bakuchiol has gained considerable attention for its retinol-like anti-aging properties without the associated irritation. As research into bakuchiol and its analogues expands, the need for reliable analytical methods to quantify related compounds like this compound becomes increasingly important for product development and research. This document details a proposed HPLC method, leveraging the extensive literature on bakuchiol analysis, to provide a reliable and reproducible protocol for the quantification of this compound.

Proposed HPLC Method

The following chromatographic conditions are proposed for the quantification of this compound and are based on methods successfully employed for bakuchiol.[1][2][3][4][6]

Table 1: Proposed HPLC Instrumentation and Conditions

| Parameter | Proposed Value |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient (e.g., 80:20 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm (based on bakuchiol's absorbance maximum)[1][2][4][6] |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Extraction from solid samples (e.g., plant material):

-

Accurately weigh 1 g of the homogenized sample.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

-

-

Dilution of liquid samples (e.g., cosmetic formulations):

-

Accurately weigh 1 g of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol).

-

Vortex for 2 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

-

Precision:

-

Intra-day precision: Analyze a minimum of three different concentrations of the standard solution three times on the same day.

-

Inter-day precision: Repeat the analysis on three different days.

-

The relative standard deviation (%RSD) should be less than 2%.

-

-

Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

Specificity: Analyze a blank sample matrix to ensure that there are no interfering peaks at the retention time of this compound.

Data Presentation

The following tables are illustrative and represent the expected outcomes of a successful method validation.

Table 2: Illustrative Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15000 |

| 5 | 75000 |

| 10 | 150000 |

| 25 | 375000 |

| 50 | 750000 |

| 100 | 1500000 |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Illustrative Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| 5 | < 2% | < 2% | 98-102% |

| 25 | < 2% | < 2% | 98-102% |

| 75 | < 2% | < 2% | 98-102% |

Table 4: Illustrative LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | ~0.1 |

| Limit of Quantification (LOQ) | ~0.3 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. By adapting established methods for the structurally similar compound bakuchiol, this protocol offers a strong foundation for researchers to develop and validate a robust analytical method. The detailed experimental and validation protocols, along with the illustrative data, serve as a practical guide for scientists in the pharmaceutical and cosmetic industries. Successful validation of this method will enable accurate and precise quantification of this compound, facilitating further research and development of products containing this promising compound.

References

- 1. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a new chromatographic method for the determination of bakuchiol in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 9. scispace.com [scispace.com]

- 10. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 13-Hydroxyisobakuchiol in Plant Extracts using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 13-Hydroxyisobakuchiol in various plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development who are interested in the quantification of this bioactive meroterpene.

Introduction

This compound is a phenolic compound that has been isolated from plants such as Psoralea corylifolia. This compound, along with related meroterpenes like bakuchiol, has garnered interest for its potential therapeutic properties, including anticancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for understanding its pharmacological effects. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of such compounds in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method suitable for obtaining phenolic compounds, including this compound, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., seeds, leaves)

-

80% Methanol (LC-MS grade)

-

0.1% Formic acid (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.20 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh 2 grams of the powdered plant sample and place it into a 50 mL conical tube.

-

Add 30 mL of 80% methanol containing 0.1% formic acid to the tube.[1]

-

Securely cap the tube and vortex vigorously for 1 minute.

-